4-Hydroxyisoleucine

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

4-Hydroxyisoleucine can be synthesized through various methods. One of the primary synthetic routes involves the fermentation process using the l-isoleucine dioxygenase gene isolated from Bacillus thuringiensis . This method has been shown to yield a higher quantity of this compound compared to conventional methods, achieving up to 82% yield .

Another method involves the multi-stage counter-current extraction from fenugreek seeds. This process optimizes factors to prepare an extract with high pharmacological strength, achieving a concentration of up to 1.28 mg/mL . The extraction yield shows that more than 82.5% of this compound can be recovered .

Industrial Production Methods

Industrial production of this compound primarily relies on fermentation techniques due to their efficiency and higher yield . The process involves the isolation and utilization of specific genes from microorganisms to enhance the production of the compound . This method is preferred over traditional extraction methods due to its scalability and cost-effectiveness.

化学反応の分析

Types of Reactions

4-Hydroxyisoleucine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed in the reduction of this compound.

Substitution: Various nucleophiles can be used in substitution reactions to replace specific functional groups in the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of keto derivatives, while reduction can yield alcohol derivatives. Substitution reactions can result in a variety of modified amino acids with different functional groups.

科学的研究の応用

Antidiabetic Properties

Mechanism of Action:

4-Hydroxyisoleucine exhibits significant insulinotropic effects, meaning it enhances insulin secretion in response to elevated glucose levels. Research indicates that 4-HIL stimulates glucose uptake by promoting the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in skeletal muscle cells through a phosphoinositide-3-kinase (PI3K)/AKT-dependent pathway .

Case Studies:

- A study demonstrated that 4-HIL increased insulin secretion in isolated islets from both rats and humans, particularly at higher glucose concentrations (6.6–16.7 mmol/L) . This biphasic response indicates its potential as a therapeutic agent for managing blood glucose levels in diabetic patients.

- Another investigation highlighted that 4-HIL reduced insulin resistance in muscle and liver tissues, contributing to lower plasma triglyceride and cholesterol levels, which are critical in managing metabolic syndrome .

Metabolic Syndrome Treatment

Overview:

Metabolic syndrome encompasses a cluster of conditions including obesity, dyslipidemia, and insulin resistance. This compound has been identified as a promising candidate for addressing these interrelated issues.

Research Findings:

- In preclinical studies, 4-HIL administration led to significant reductions in fasting blood glucose and improved lipid profiles among diabetic rat models .

- The compound's ability to enhance insulin sensitivity and decrease hepatic glucose production positions it as a potential adjunct therapy for metabolic syndrome .

Pharmacokinetic Properties

Drug-Like Characteristics:

Recent computational pharmacology studies have assessed the drug-like properties of 4-HIL using ADMETLab 2.0, which evaluates absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. The findings suggest:

- Satisfactory cell permeability and compliance with Lipinski's rule of five, indicating favorable oral bioavailability .

- Low toxicity risks across various parameters including hepatotoxicity and mutagenicity .

Potential in Neurological Disorders

Emerging Research:

There is emerging interest in the neuroprotective effects of this compound. Preliminary studies suggest that its antioxidant properties may play a role in mitigating oxidative stress associated with neurodegenerative diseases such as Alzheimer's .

Data Table: Summary of Research Findings on this compound

作用機序

The mechanism of action of 4-Hydroxyisoleucine involves several molecular targets and pathways:

類似化合物との比較

4-Hydroxyisoleucine is unique compared to other similar compounds due to its specific effects on insulin secretion and glucose metabolism. Similar compounds include:

生物活性

4-Hydroxyisoleucine (4-HIL) is a non-protein amino acid predominantly found in fenugreek seeds (Trigonella foenum-graecum). It has garnered attention for its potential therapeutic effects, particularly in the context of insulin resistance and metabolic disorders. This article delves into the biological activity of 4-HIL, highlighting its mechanisms of action, effects on insulin sensitivity, and relevant research findings.

Insulin Sensitization

This compound is recognized for its insulinotropic properties, meaning it enhances insulin secretion in response to glucose. Research indicates that 4-HIL increases glucose-induced insulin release from isolated pancreatic islets in a concentration-dependent manner, with effective concentrations ranging from 100 μmol/L to 1 mmol/L . This effect is particularly pronounced at higher glucose levels (6.6-16.7 mmol/L), demonstrating a biphasic response pattern without altering the activity of pancreatic alpha and delta cells .

Modulation of Inflammatory Responses

In addition to its role in insulin secretion, 4-HIL has been shown to modulate inflammatory pathways. A study demonstrated that 4-HIL administration reduced the accumulation of pro-inflammatory M1 macrophages while enhancing the presence of anti-inflammatory M2 macrophages in obese mice . This shift contributes to improved insulin sensitivity by alleviating chronic inflammation associated with obesity.

Impact on Hepatic and Muscle Insulin Resistance

4-HIL has also been studied in hepatic and muscle cell lines, revealing its capacity to enhance insulin signaling pathways. In insulin-resistant HepG2 cells, treatment with 4-HIL increased glucose uptake and improved the expression of key proteins involved in insulin signaling, such as IRS-1 and GLUT4 . These findings suggest that 4-HIL may directly influence the molecular pathways that govern glucose metabolism.

Efficacy in Animal Models

Numerous studies have explored the effects of 4-HIL in animal models. For instance, a study involving mice demonstrated that administration of 4-HIL led to significant reductions in body weight, liver steatosis, and plasma triglycerides, alongside improvements in systemic insulin sensitivity . These outcomes underscore the compound's potential as a therapeutic agent for metabolic syndrome and type 2 diabetes.

Clinical Implications

The clinical relevance of 4-HIL is further supported by its pharmacokinetic properties. It has been shown to have good gastrointestinal absorption with minimal toxicity, indicating a favorable safety profile for potential therapeutic applications . Moreover, studies suggest that 4-HIL may serve as an adjunct treatment for individuals with type 2 diabetes, enhancing glycemic control without adverse effects on pancreatic function .

Case Studies

- Diabetic Patients : In a clinical setting, patients administered fenugreek extracts containing 4-HIL exhibited improved glycemic control and reduced insulin resistance markers over a specified period.

- Obesity Management : A cohort study observed that participants consuming supplements with 4-HIL experienced significant weight loss and improved lipid profiles compared to those on placebo.

Table 1: Summary of Biological Activities of this compound

Table 2: Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier Permeability | Low |

| Predicted Plasma Protein Binding | 10.90% |

| Toxicity Predictions | Minimal toxicity expected |

特性

CAS番号 |

781658-23-9 |

|---|---|

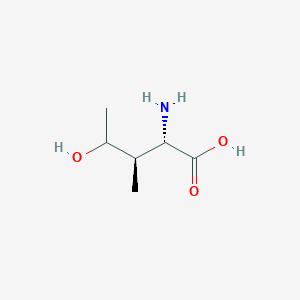

分子式 |

C6H13NO3 |

分子量 |

147.17 g/mol |

IUPAC名 |

(2S)-2-amino-4-hydroxy-3-methylpentanoic acid |

InChI |

InChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t3?,4?,5-/m0/s1 |

InChIキー |

OSCCDBFHNMXNME-YCXLAJEKSA-N |

SMILES |

CC(C(C)O)C(C(=O)O)N |

異性体SMILES |

CC([C@@H](C(=O)O)N)C(C)O |

正規SMILES |

CC(C(C)O)C(C(=O)O)N |

ピクトグラム |

Irritant |

同義語 |

2-Amino-2,3,5-trideoxy-3-methyl-D-xylonic Acid; (2S,3R,4S)-4-Hydroxyisoleucine Major Isomer and (2R,3R,4S)-4-Hydroxyisoleucine Minor Isomer |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-hydroxyisoleucine a potential therapeutic agent for diabetes?

A1: this compound demonstrates promising anti-diabetic properties through multiple mechanisms. It stimulates glucose-dependent insulin secretion directly impacting pancreatic islets [, ]. Additionally, it reduces insulin resistance in muscle and/or liver by activating the insulin receptor substrate-associated phosphoinositide 3-kinase activity []. This dual action makes it a potential candidate for addressing both insulin secretion and sensitivity issues related to diabetes.

Q2: How does this compound impact glucose uptake in cells?

A2: Studies using BRIN-BD11 cells, a non-insulin-responsive pancreatic beta cell model, showed that this compound increases glucose uptake []. This effect is directly correlated with glucose concentration, being more pronounced at higher glucose levels []. The mechanism appears to involve new protein synthesis and is strongly dependent on GLUT1 activity, suggesting utilization of the basal glucose consumption pathway [].

Q3: What is the role of mitochondria in the mechanism of action of this compound?

A3: Research suggests a strong dependence of this compound activity on mitochondrial respiration []. Real-time monitoring of cell metabolism revealed that it significantly upregulates glycolysis, unlike its structural analog isoleucine []. This, along with the observed effects of mitochondrial calcium signaling and pyruvate carrier inhibition, highlights the crucial role of mitochondria in the compound's mechanism of action [].

Q4: What is the molecular formula and weight of this compound?

A4: While the provided texts don't explicitly state the molecular formula and weight, they repeatedly refer to it as an "amino acid" [, , , , ]. Based on its structure and name, we can deduce:

Q5: Does this compound possess any catalytic properties?

A5: The provided research focuses primarily on the therapeutic potential of this compound, particularly its anti-diabetic properties. There is no mention of it being used as a catalyst or possessing any catalytic activity.

Q6: Have computational methods been used to study this compound?

A8: Yes, computational studies have been conducted on this compound. One study used ADMETLab 2.0 to predict its drug-related properties, including physicochemical properties, permeability, and potential toxicity []. Additionally, Density Functional Theory (DFT) calculations provided further support for the findings from drug-like property predictions [].

Q7: What evidence supports the anti-diabetic effects of this compound?

A7: Numerous studies using both in vitro and in vivo models provide evidence for the anti-diabetic effects of this compound:

- In vitro: It stimulates glucose-induced insulin release in isolated islets of Langerhans from rats and humans [].

- Animal Models:

- Reduces blood glucose levels in streptozotocin-induced type 1 diabetic rats [].

- Improves glucose and lipid metabolism in diet-induced obese mice [].

- Decreases elevated plasma triglyceride and total cholesterol levels in a hamster model of diabetes [].

- Exhibits anti-hyperglycaemic and anti-dyslipidemic properties in db/db mice, a model of type II diabetes [].

Q8: How is this compound typically quantified in various matrices?

A8: Several analytical methods have been developed and validated for the quantification of this compound. These methods include:

- HPLC-ELSD (Evaporative Light Scattering Detector): This method provides a simple and rapid approach for determining this compound content in fenugreek seeds [].

- HPLC with Pre-column Derivatization: This technique, employing derivatization with ophthalaldehyde, offers a sensitive and accurate way to measure this compound content [].

- HPTLC-Scanner Densitometry: This method allows for simultaneous analysis of trigonelline and this compound in fenugreek seeds, providing a comprehensive assessment of bioactive compounds [].

- Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This highly sensitive and reliable method allows for accurate quantification of this compound in biological samples, such as plasma [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。